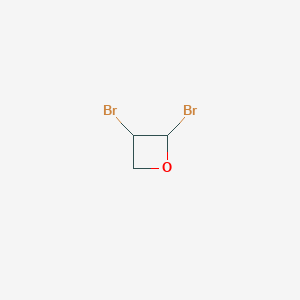
Oxetane, dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane, dibromo- is a derivative of oxetane, a four-membered cyclic ether with the molecular formula C₃H₆O. The dibromo- derivative is characterized by the presence of two bromine atoms attached to the oxetane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxetane, dibromo- can be synthesized through several methods. One common approach involves the bromination of oxetane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds under mild conditions, resulting in the formation of the dibromo derivative .
Another method involves the use of trimethyloxosulfonium iodide to access the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method can be adapted to introduce bromine atoms at specific positions on the oxetane ring.
Industrial Production Methods
Industrial production of oxetane, dibromo- may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Oxetane, dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under appropriate conditions.
Reduction Reactions: The compound can be reduced to form oxetane derivatives with fewer bromine atoms using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of oxetane, dibromo- can lead to the formation of oxetane derivatives with additional functional groups, such as hydroxyl groups (OH).
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Hydroxide Ions (OH⁻): Used for substitution reactions.
Major Products Formed
Substituted Oxetanes: Formed through substitution reactions.
Reduced Oxetanes: Formed through reduction reactions.
Oxidized Oxetanes: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Oxetane, dibromo- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Employed in the development of advanced materials with unique properties, such as high-energy materials and polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.
Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of oxetane, dibromo- involves its reactivity as a strained cyclic ether. The presence of bromine atoms enhances its reactivity, making it a useful intermediate in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further participate in subsequent chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane: The parent compound without bromine atoms.
Oxirane (Epoxide): A three-membered cyclic ether with similar reactivity.
Tetrahydrofuran (THF): A five-membered cyclic ether with different reactivity and stability.
Uniqueness
Oxetane, dibromo- is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its strained four-membered ring structure also contributes to its unique chemical properties compared to other cyclic ethers .
Propiedades
Número CAS |
68797-60-4 |
|---|---|
Fórmula molecular |
C3H4Br2O |
Peso molecular |
215.87 g/mol |
Nombre IUPAC |
2,3-dibromooxetane |
InChI |
InChI=1S/C3H4Br2O/c4-2-1-6-3(2)5/h2-3H,1H2 |
Clave InChI |
YHOHUAPVAAHWCW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(O1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


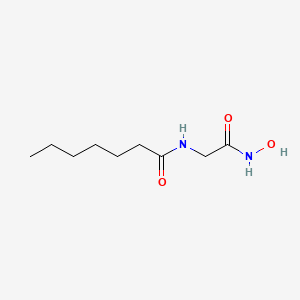

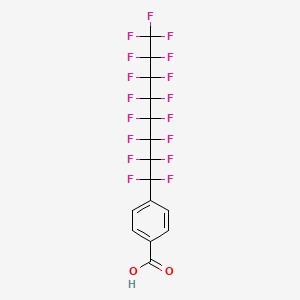
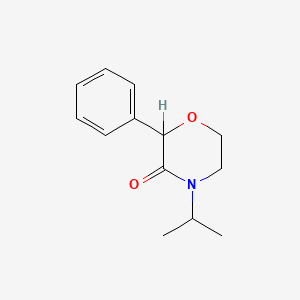
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
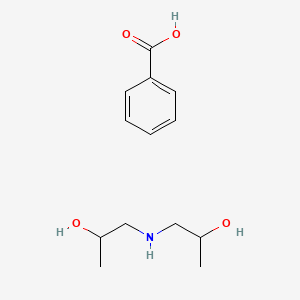
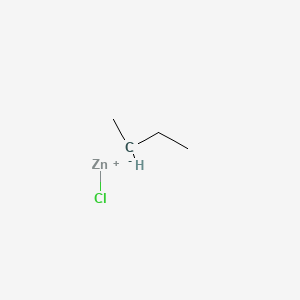
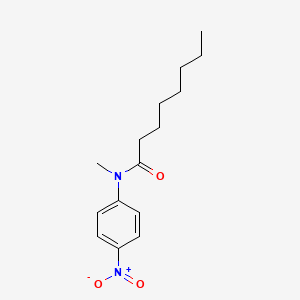
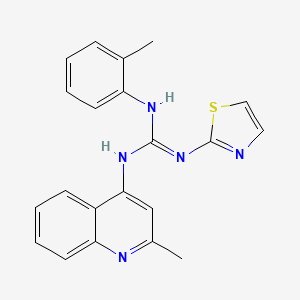
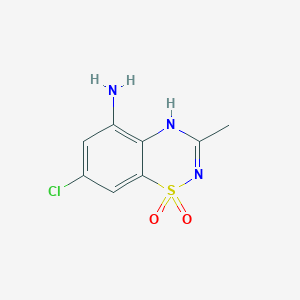
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)


![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)
